2-Amino-N-2-naphthylacetamide monohydrochloride
Overview
Description
Scientific Research Applications
Pharmacological Potential
Research has demonstrated the potential pharmacological applications of derivatives of 2-Amino-N-2-naphthylacetamide monohydrochloride. Compounds synthesized using the secondary amino moiety of this chemical have been found to possess significant antiamnesic activity. For example, specific derivatives showed potent dose-dependent antiamnesic effects, with one compound being identified as the most potent. Further neuropsychopharmacological studies confirmed the memory-enhancing potential of this derivative, comparing favorably with piracetam, a known nootropic agent (Piplani et al., 2004).
Material Science Applications
The compound has also found applications in material sciences. For instance, naphthylamino species containing methacrylate-based monomers were synthesized by reacting the acetamide derivative with other chemicals. The free-radical-initiated copolymerization of these monomers with other substances was studied, revealing insights into the reactivity ratios, molecular weights, and thermal stabilities of the resulting polymers. The study contributed to understanding the properties of homo and copolymers, with a focus on their thermal stability, solubility, and viscosity (Erol & Soykan, 2004).
Chemistry and Tautomerism Studies
Moreover, the compound's derivatives have been utilized in studying tautomerism and hydrogen bonding behaviors. Research involving naphthyridine derivatives revealed complex behaviors due to the presence of multiple hydrogen bonds. The study involved theoretical and practical analyses, including X-ray structure determination and density functional theory (DFT) calculations, to understand the structural and electronic properties of these compounds (Alvarez-Rúa et al., 2004).
Fluorescence and Chelation Studies
2-Amino-N-2-naphthylacetamide monohydrochloride derivatives have been used in designing chelating water-soluble bichromophoric compounds, characterized by fluorescence and NMR spectroscopies. These studies are crucial in understanding the formation of intramolecular excimers, their sensitivity to protonation and complexation, and their potential applications in fields like sensing and material sciences (Machi et al., 2006).
Safety And Hazards
2-Amino-N-2-naphthylacetamide monohydrochloride is classified as Carcinogenicity, Category 2, which means it is suspected of causing cancer . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .
properties
IUPAC Name |
2-amino-N-naphthalen-2-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOBGWIHUYXBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153014 | |
Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-2-naphthylacetamide monohydrochloride | |
CAS RN |
1208-12-4 | |
Record name | Acetamide, 2-amino-N-2-naphthalenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-N-2-naphthylacetamide monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-2-naphthylacetamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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